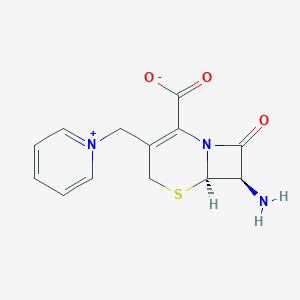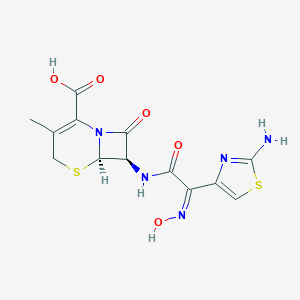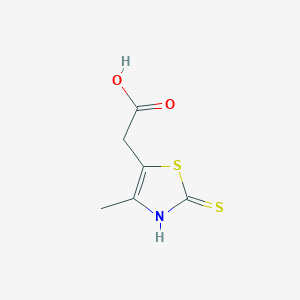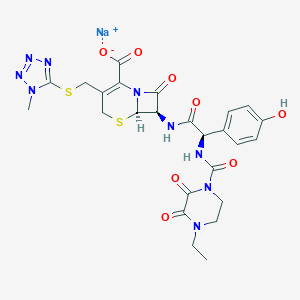
N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Vue d'ensemble
Description
“N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate” is a chemical compound with the molecular formula C13H13N3O3S . It is also known as “7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acid” and is an impurity of Ceftazidime .
Molecular Structure Analysis
The molecular structure of “N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate” consists of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 291.326 Da, and the monoisotopic mass is 291.067749 Da .Applications De Recherche Scientifique
Synthesis and Reactivity
Pyca, as a pyridinium salt, is involved in diverse synthetic routes. Its reactivity is crucial for the formation of structurally diverse compounds that are integral to many natural products and bioactive pharmaceuticals . The compound’s ability to act as a pyridinium ionic liquid makes it valuable for various synthetic applications, including drug design and materials science.
Anti-Microbial Applications
Pyca exhibits anti-microbial properties, making it a potential candidate for developing new antibiotics. Its structure allows it to interact with bacterial cell membranes, disrupting their function and leading to cell death .
Anti-Cancer Research
In the field of oncology, Pyca’s derivatives are being explored for their anti-cancer effects. Researchers are investigating its role in inhibiting the growth of cancer cells and inducing apoptosis .
Anti-Malarial Potential
Pyca and its related compounds have shown promise as anti-malarial agents. Their mechanism of action includes interfering with the life cycle of the malaria parasite, which could lead to new therapeutic strategies .
Anti-Cholinesterase Inhibitors
The compound’s ability to inhibit cholinesterase enzymes has implications for treating diseases like Alzheimer’s. By preventing the breakdown of the neurotransmitter acetylcholine, Pyca could help alleviate symptoms of memory loss and cognitive decline .
Materials Science
Pyca’s unique properties are being utilized in materials science for the development of new materials with specific electronic or mechanical properties. Its role in creating advanced polymers and composites is an area of active research .
Gene Delivery Systems
In the realm of genetic engineering, Pyca-related structures are being studied for their potential in gene delivery. Their ability to form complexes with DNA and facilitate its entry into cells is crucial for gene therapy applications .
Thioesterolytic Activity
Pyca derivatives, particularly pyridinium-4-oximes, are known for their thioesterolytic activity. This property is significant for understanding reaction mechanisms and could be harnessed for biochemical applications, such as the development of enzyme mimics .
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
Pyca might be involved in several biochemical pathways. For instance, it has been associated with the pyruvate carboxylase pathway . Pyruvate carboxylase is an enzyme that plays a crucial role in metabolic processes, including gluconeogenesis and lipogenesis, as well as the synthesis of neurotransmitters. Pyca might influence these pathways, leading to downstream effects on cellular metabolism.
Propriétés
IUPAC Name |
(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15/h1-5,9,12H,6-7,14H2/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOXMJZEFKYHZ-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187888 | |
| Record name | N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate | |
CAS RN |
3432-88-0 | |
| Record name | Pyridinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3432-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193809.png)






![(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193832.png)